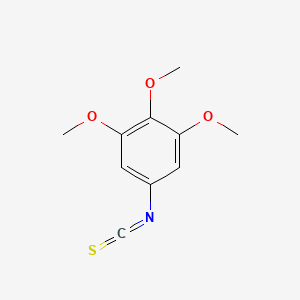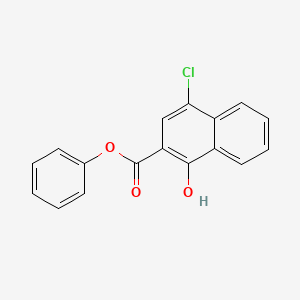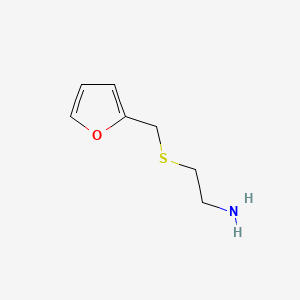
1,1,2,2-Tetrachlorotetrafluorocyclobutane
描述
1,1,2,2-Tetrachlorotetrafluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C₄Cl₄F₄ and a molecular weight of 265.848 g/mol . This compound is characterized by the presence of four chlorine and four fluorine atoms attached to a cyclobutane ring, making it a highly halogenated derivative of cyclobutane.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrachlorotetrafluorocyclobutane can be synthesized through the halogenation of cyclobutane derivatives. One common method involves the reaction of 1,1,2,2-tetrachloroethane with fluorinating agents such as hydrogen fluoride (HF) under controlled conditions . The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane involves large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced separation techniques, such as distillation and crystallization, is essential to purify the final product and remove any unreacted starting materials or by-products .
化学反应分析
Types of Reactions
1,1,2,2-Tetrachlorotetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of partially halogenated cyclobutane derivatives.
Oxidation Reactions: Oxidation can result in the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield partially halogenated cyclobutanes, while reduction and oxidation can produce cyclobutane derivatives with varying degrees of halogenation and functionalization .
科学研究应用
1,1,2,2-Tetrachlorotetrafluorocyclobutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including flame retardants and refrigerants
作用机制
The mechanism of action of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane involves its interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar halogenated compound with the formula C₂H₂Cl₄, used as an industrial solvent and chemical intermediate.
1,1,2,2-Tetrachlorotetrafluorocyclobutane: Another halogenated cyclobutane derivative with similar chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A cyclobutane derivative with different substituents, used in various chemical applications.
Uniqueness
This compound is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various scientific and industrial applications, distinguishing it from other halogenated compounds .
属性
IUPAC Name |
1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F4/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCJLJWIQMWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(Cl)Cl)(Cl)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187298 | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-50-5 | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 336-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research conducted on 1,1,2,2-Tetrachlorotetrafluorocyclobutane in the provided articles?
A1: The primary focus of the research is to understand the vibrational characteristics of this compound and its structural isomer, 1-Chloro-2,2,3,3-tetrafluorocyclobutane. The researchers utilized vibrational spectroscopy and computational methods to interpret the vibrational spectra of these small ring systems [, , ]. This information is crucial for understanding the molecule's physical and chemical properties.
Q2: What spectroscopic data is available for this compound?
A2: While the provided abstracts lack specific data, the research articles likely contain detailed vibrational spectra obtained through techniques like infrared (IR) and Raman spectroscopy [, , ]. These spectra provide insights into the molecule's vibrational modes, bond strengths, and overall structure.
Q3: How does the structure of this compound relate to its vibrational properties?
A3: The presence of both chlorine and fluorine atoms, with their differing electronegativities and masses, significantly influences the vibrational modes of the cyclobutane ring [, ]. The symmetrical arrangement of the chlorine and fluorine atoms in this compound likely results in distinct vibrational patterns compared to its isomer, 1-Chloro-2,2,3,3-tetrafluorocyclobutane, which has a less symmetrical structure. These differences are crucial for interpreting the spectroscopic data and understanding the molecule's behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



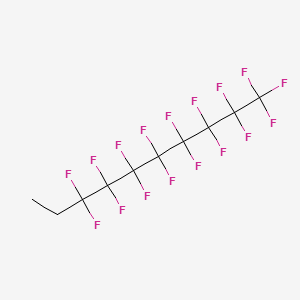
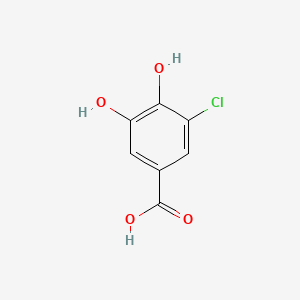


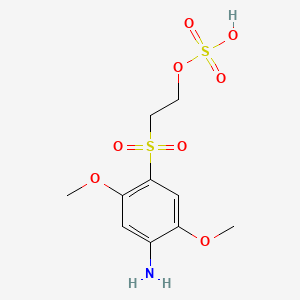
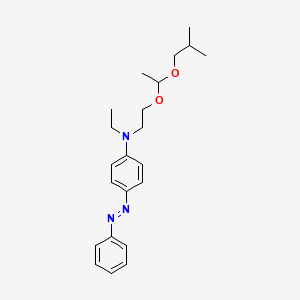
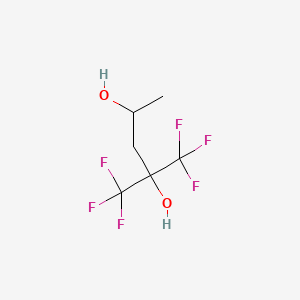
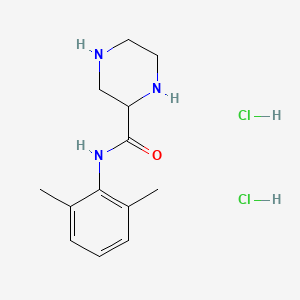
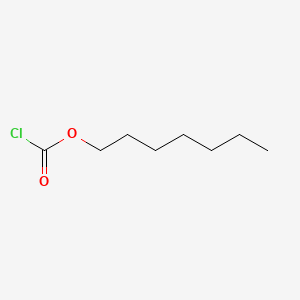
![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)
